TAK-715

Vue d'ensemble

Description

TAK-715 est un inhibiteur puissant et actif par voie orale de la kinase p38 activée par les mitogènes (MAPK). Il a été principalement étudié pour ses effets thérapeutiques potentiels dans les maladies inflammatoires, telles que la polyarthrite rhumatoïde et la dégénérescence discale intervertébrale . This compound inhibe les isoformes p38α et p38β de la MAPK, qui jouent un rôle crucial dans la production de cytokines pro-inflammatoires .

Applications De Recherche Scientifique

Chemistry: TAK-715 serves as a valuable tool for studying the p38 MAPK pathway and its role in various cellular processes.

Medicine: This compound has shown promise in the treatment of inflammatory diseases, such as rheumatoid arthritis and intervertebral disc degeneration

Industry: this compound’s potential therapeutic applications make it a candidate for drug development and pharmaceutical research.

Mécanisme D'action

Target of Action

TAK-715 is a potent inhibitor of p38 MAPK . It primarily targets p38α and p38β . The IC50 values for p38α and p38β are 7.1 nM and 200 nM, respectively . Additionally, this compound shows cross-reactivity with casein kinase Iδ (CK1δ) and CK1ε .

Mode of Action

This compound interacts with its targets, p38 MAPK and CK1δ/ε, to inhibit their activity . By inhibiting these kinases, this compound regulates the activation of the Wnt/β-catenin signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p38 MAPK pathway . This pathway plays a crucial role in cellular responses to stress and inflammation. Inhibition of this pathway by this compound can lead to reduced inflammation and stress responses. Additionally, this compound affects the Wnt/β-catenin signaling pathway , which is involved in cell proliferation and differentiation.

Pharmacokinetics

It is known that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on the bioavailability of this compound are yet to be determined .

Result of Action

This compound has been shown to alleviate IL-1β-induced apoptosis and extracellular matrix (ECM) degradation in nucleus pulposus cells . It upregulates antiapoptotic proteins and blocks IL-1β-induced production of inflammatory mediators (COX-2) and cytokines (HMGB1). It also inhibits the degradation of ECM components (collagen II, MMP9, ADAMTS5, and MMP3) . These effects suggest that this compound could potentially be an effective treatment for intervertebral disc degeneration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammatory cytokines like IL-1β can enhance the efficacy of this compound . .

Méthodes De Préparation

La synthèse de TAK-715 implique plusieurs étapes, commençant par la préparation de la structure thiazolique de base. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle thiazole : Ceci implique la réaction d'un thioamide approprié avec une α-halocétone en milieu acide.

Réactions de substitution : Le cycle thiazole est ensuite fonctionnalisé avec divers substituants par des réactions de substitution nucléophile.

Réactions de couplage : Le thiazole fonctionnalisé est couplé avec un dérivé de la pyridine pour former le produit final.

Les méthodes de production industrielle de this compound impliqueraient probablement l'optimisation de ces étapes de synthèse pour garantir un rendement élevé et une pureté élevée, ainsi que la possibilité de mise à l'échelle pour une production à grande échelle.

Analyse Des Réactions Chimiques

TAK-715 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans certaines conditions, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent convertir this compound en son thioéther correspondant.

Substitution : this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle thiazole.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles comme les amines pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Chimie : this compound sert d'outil précieux pour étudier la voie MAPK p38 et son rôle dans divers processus cellulaires.

Médecine : This compound s'est avéré prometteur dans le traitement des maladies inflammatoires, telles que la polyarthrite rhumatoïde et la dégénérescence discale intervertébrale

Industrie : Les applications thérapeutiques potentielles de this compound en font un candidat pour le développement de médicaments et la recherche pharmaceutique.

Mécanisme d'action

This compound exerce ses effets en inhibant la voie MAPK p38. Il se lie au site de liaison à l'ATP de p38α et p38β, empêchant leur activation et la phosphorylation subséquente des cibles en aval . Cette inhibition entraîne une réduction de la production de cytokines pro-inflammatoires, telles que le facteur de nécrose tumorale alpha et l'interleukine 1 bêta . De plus, this compound inhibe la caséine kinase I, qui régule l'activation de la signalisation Wnt/β-caténine .

Comparaison Avec Des Composés Similaires

TAK-715 est unique parmi les inhibiteurs de la MAPK p38 en raison de sa haute sélectivité pour les isoformes p38α et p38β. Des composés similaires incluent :

SB-203580 : Un autre inhibiteur de la MAPK p38, mais avec une sélectivité inférieure à celle de this compound.

SCIO-469 : Un inhibiteur de la MAPK p38 avec une structure chimique et un mécanisme d'action différents.

La particularité de this compound réside dans son double inhibition de la MAPK p38 et de la caséine kinase I, ce qui offre une gamme plus large d'effets thérapeutiques .

Propriétés

IUPAC Name |

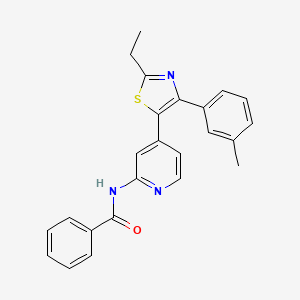

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKAIDKUDLCBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184412 | |

| Record name | TAK 715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303162-79-0 | |

| Record name | TAK 715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303162790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-715 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16108 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAK 715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 303162-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAK-715 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE92U03C5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of TAK-715?

A1: this compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK). [, ] It binds to the ATP-binding pocket of p38α, preventing its phosphorylation and subsequent activation. [, ] This inhibition of p38α ultimately leads to the downstream suppression of pro-inflammatory cytokine production, making it a potential therapeutic target for chronic inflammatory diseases like rheumatoid arthritis. [, ]

Q2: How does this compound affect adipocyte differentiation?

A2: Research suggests that this compound demonstrates anti-adipogenic effects by suppressing lipid accumulation during the differentiation of 3T3-L1 preadipocytes and human adipose stem cells (hASCs) into adipocytes. [] This effect is mediated through the downregulation of key adipogenic transcription factors like CCAAT/enhancer-binding protein-α (C/EBP-α) and peroxisome proliferator-activated receptor gamma (PPAR-γ), as well as the inhibition of fatty acid synthase (FAS) and perilipin A expression. [] Additionally, this compound reduces the phosphorylation of signal transducer and activator of transcription-3 (STAT-3) and activating transcription factor-2 (ATF-2), further contributing to its anti-adipogenic action. []

Q3: What is known about the structure of this compound?

A3: this compound, chemically known as N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide, is a 4-phenyl-5-pyridyl-1,3-thiazole derivative. [] While the exact molecular weight and spectroscopic data might require further reference, its structure has been studied through X-ray crystallography, revealing its binding mode within the ATP-binding pocket of p38α. [, , ] This structural information provides insights into its selectivity and potency as a p38α inhibitor.

Q4: Has this compound been investigated for its metabolic stability?

A4: Yes, studies have explored the metabolic fate of this compound using human liver microsomes and bacterial cytochrome P450 mutants (P450 BM3). [, ] These investigations aimed to identify potential metabolites and assess its metabolic stability. Researchers have successfully generated diverse derivatives of this compound through biotransformation using P450 BM3 mutants, highlighting potential metabolic pathways and generating a library of compounds for further investigation. []

Q5: What is the relationship between the structure of this compound and its activity?

A5: During the development of this compound, researchers explored structure-activity relationships within a series of 4-phenyl-5-pyridyl-1,3-thiazoles. [] They discovered that substitutions at the 2-position of the pyridyl ring significantly impacted both p38α inhibitory activity and interactions with cytochrome P450 (CYP) isoforms. [] Specifically, the 2-ethyl substitution in this compound contributed to its potent p38α inhibition while minimizing CYP inhibition. []

Q6: What in vivo studies have been conducted on this compound?

A6: this compound has demonstrated promising efficacy in preclinical models. In mice, it effectively inhibited lipopolysaccharide (LPS)-induced TNF-α production, a key inflammatory mediator. [] Furthermore, it showed significant therapeutic benefit in a rat model of adjuvant-induced arthritis, highlighting its potential as an anti-rheumatic agent. []

Q7: What is the current status of this compound in terms of clinical development?

A7: Based on its promising preclinical profile, this compound was selected as a clinical candidate for rheumatoid arthritis. [] While its specific clinical development stage requires further confirmation, the information suggests it progressed beyond preclinical research.

Q8: Are there any known resistance mechanisms associated with this compound?

A8: While specific resistance mechanisms to this compound haven't been extensively outlined in the provided literature, it's crucial to recognize that drug resistance is a common challenge with kinase inhibitors. [] Further research is necessary to understand if and how resistance to this compound might develop in clinical settings and to explore strategies to mitigate this potential challenge.

Q9: Has this compound shown potential in other therapeutic areas beyond rheumatoid arthritis?

A9: Yes, emerging research suggests that this compound might hold therapeutic promise in other areas. For instance, it demonstrated the ability to alleviate interleukin-1β (IL-1β)-induced apoptosis and extracellular matrix degradation in nucleus pulposus cells, indicating potential in managing intervertebral disc degeneration. [] Additionally, computational analyses have identified this compound as a potentially effective compound for treating lung squamous cell carcinoma, particularly in patients with high-risk cancer-associated fibroblasts. []

Q10: Are there any computational models or tools used to study this compound?

A10: Yes, computational approaches have been employed to understand the interactions of this compound with its target and explore its potential in different disease contexts. Researchers have used molecular docking and bioinformatics tools to evaluate this compound's binding affinity for p38α and predict its potential off-target effects. [, ] Moreover, researchers utilize computational models to calculate chemotherapy sensitivity scores and explore drug-target interactions, highlighting potential applications of this compound in cancer therapy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.